

Cross-Validation of N-Boc-Dolaproine Characterization with Literature Data: A Comparative Guide

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Compound of Interest

Compound Name: *N-Boc-dolaproine*

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N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatin 10 and its potent anticancer analogues. Accurate characterization of this intermediate is paramount to ensure the stereochemical integrity and purity of the final active pharmaceutical ingredient. This guide provides a direct comparison of the analytical data for **N-Boc-dolaproine** against established literature values, supported by detailed experimental protocols.

Comparison of Characterization Data

The following table summarizes the key analytical data for **N-Boc-dolaproine**, comparing hypothetical experimental results with data reported in the scientific literature.

Parameter	Literature Data ¹	Experimental Data (Hypothetical)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 4.15-4.05 (m, 1H), 3.85-3.75 (m, 1H), 3.40-3.20 (m, 2H), 3.31 (s, 3H), 2.70-2.50 (m, 1H), 2.00-1.70 (m, 4H), 1.45 (s, 9H), 1.15 (d, J=7.2 Hz, 3H)	δ (ppm): 4.11 (m, 1H), 3.80 (m, 1H), 3.35-3.25 (m, 2H), 3.32 (s, 3H), 2.61 (m, 1H), 1.95-1.75 (m, 4H), 1.46 (s, 9H), 1.16 (d, J=7.2 Hz, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 178.9, 154.6, 80.0, 79.4, 60.2, 57.0, 46.9, 44.1, 28.5, 24.9, 23.5, 15.2	δ (ppm): 178.8, 154.6, 80.1, 79.5, 60.3, 57.1, 46.9, 44.2, 28.5, 25.0, 23.6, 15.3
Mass Spectrometry (ESI+)	m/z: 288.1811 [M+H] ⁺ , 310.1630 [M+Na] ⁺	m/z: 288.1815 [M+H] ⁺ , 310.1634 [M+Na] ⁺
Specific Optical Rotation	[α] _D ²⁵ = -68.0 (c 1.0, CHCl ₃)	[α] _D ²⁵ = -67.5 (c 1.0, CHCl ₃)

¹Literature data extracted from: Almeida, W. P., et al. (2003). An easy and stereoselective synthesis of **N-Boc-dolaproine** via the Baylis–Hillman reaction. Tetrahedron Letters, 44(5), 937-940.

Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 10-15 mg of **N-Boc-dolaproine** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

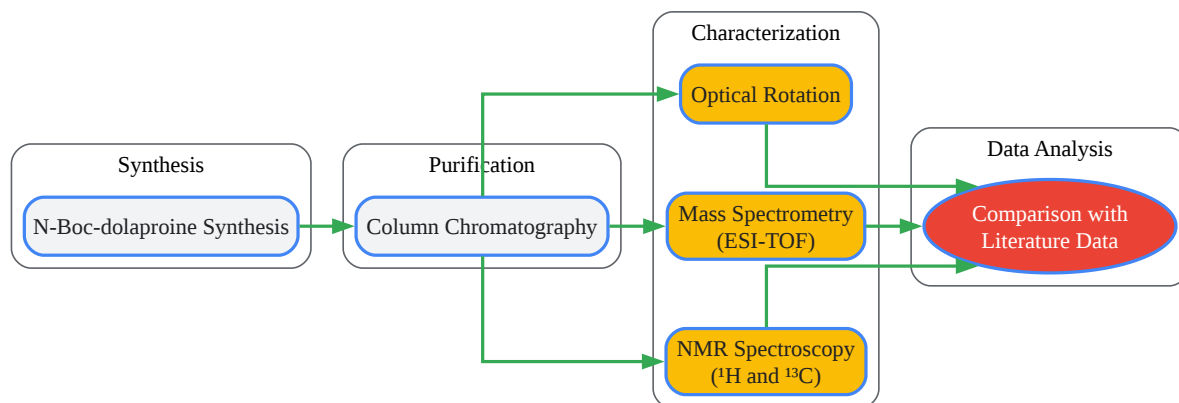
- **Sample Preparation:** A dilute solution of **N-Boc-dolaproine** was prepared in methanol (approximately 1 mg/mL).
- **Instrumentation:** High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.
- **Data Analysis:** The mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$ and the sodium adduct $[M+Na]^+$ were determined.

Optical Rotation

- **Sample Preparation:** **N-Boc-dolaproine** (100 mg) was accurately weighed and dissolved in chloroform to a final volume of 10.0 mL to achieve a concentration (c) of 1.0 g/100 mL.
- **Instrumentation:** The optical rotation was measured using a polarimeter with a sodium lamp (D-line, 589 nm) at 25°C.
- **Data Analysis:** The specific rotation $[\alpha]^{25}_D$ was calculated using the observed rotation, the concentration, and the path length of the polarimeter cell.

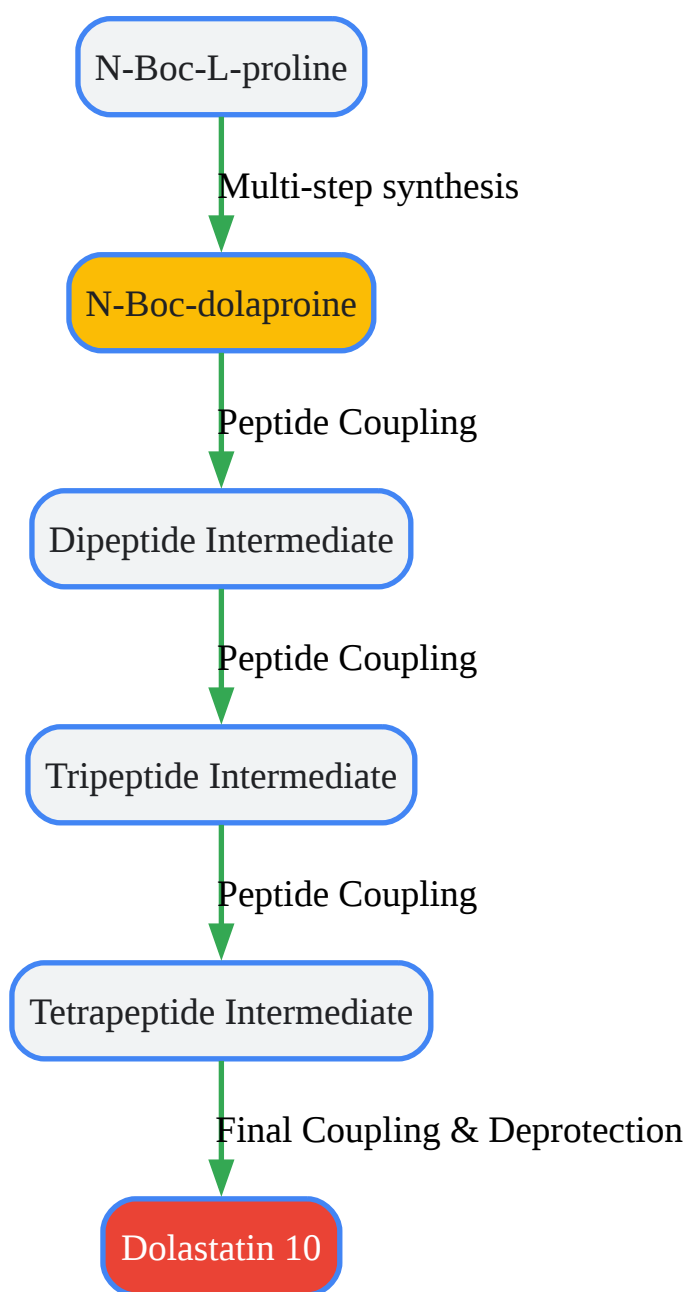
Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the characterization of **N-Boc-dolaproine** and its role as a key intermediate in the synthesis of dolastatin 10.



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Caption: Experimental workflow for the synthesis and characterization of **N-Boc-dolaproine**.



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Caption: Simplified signaling pathway for the synthesis of Dolastatin 10.

- To cite this document: BenchChem. [Cross-Validation of N-Boc-Dolaproine Characterization with Literature Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032731#cross-validation-of-n-boc-dolaproine-characterization-with-literature-data\]](https://www.benchchem.com/product/b032731#cross-validation-of-n-boc-dolaproine-characterization-with-literature-data)

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